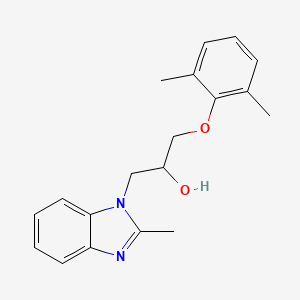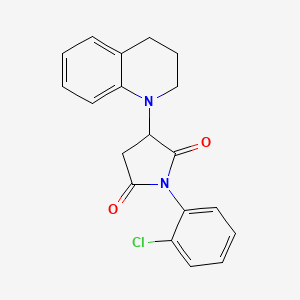
1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione (CPD) is a novel and powerful bioactive compound that has become increasingly popular in scientific research and lab experiments due to its unique properties. CPD is a member of the quinoline family of compounds, which are known for their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral activities. CPD has been found to possess a variety of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer activities. In addition, CPD has been found to have a wide range of applications in biological and chemical research, including drug design and development, drug screening, and drug delivery.
Scientific Research Applications
1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione has a wide range of applications in scientific research, including drug design and development, drug screening, and drug delivery. In drug design and development, 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione has been used to identify novel drug candidates that have the potential to treat a variety of diseases. 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione has also been used to screen for potential drug targets, with the goal of identifying compounds that interact with a given target protein or enzyme. In addition, 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione has been used in drug delivery systems to optimize the delivery of a drug to its target site.
Mechanism of Action
The exact mechanism of action of 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione is not fully understood, but it is hypothesized that 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione works by inhibiting the activity of certain enzymes and proteins involved in the regulation of inflammation and cancer. Specifically, 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In addition, 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione has been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cancer.
Biochemical and Physiological Effects
1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione has been found to have a variety of biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have shown that 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione has anti-inflammatory, antioxidant, and anti-cancer activities. Specifically, 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione has been found to inhibit the activity of COX-2 and NF-κB, two enzymes involved in the regulation of inflammation and cancer. In addition, 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to reduce the growth of cancer cells. In vivo studies have also shown that 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione has anti-inflammatory and anti-cancer activities, as well as neuroprotective and cardioprotective effects.
Advantages and Limitations for Lab Experiments
The use of 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione in lab experiments has several advantages. First, 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione is relatively easy to synthesize, making it an attractive compound for use in lab experiments. Second, 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione is relatively stable, so it can be stored and used over long periods of time. Third, 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione has a wide range of biological activities, making it a useful tool for studying a variety of biological processes. Finally, 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione is relatively inexpensive, making it an attractive compound for use in lab experiments.
However, there are some limitations to the use of 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione in lab experiments. First, 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione is a relatively new compound, so there is limited information available about its effects in vivo. Second, 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione is relatively insoluble in water, so it can be difficult to use in experiments that require aqueous solutions. Finally, 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione is a relatively potent compound, so it is important to use caution when handling and using it in lab experiments.
Future Directions
The potential applications of 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione in scientific research and lab experiments are vast and varied. Some potential future directions for 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione research include:
• Further investigation of the biochemical and physiological effects of 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione, including its effects on inflammation and cancer.
• Development of novel drug delivery systems for 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione to optimize its delivery to its target site.
• Investigation of the potential therapeutic effects of 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione in various diseases, including cancer and inflammatory diseases.
• Development of new methods for synthesizing 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione to reduce the cost of production and increase its availability.
• Investigation of the potential toxic effects of 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione in humans and other animals.
• Development of new methods for detecting and quantifying 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione in biological samples.
• Investigation of the potential interactions between 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione and other drugs or compounds.
• Investigation of the potential uses of 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione in other areas of scientific research, such as drug design and development.
Synthesis Methods
1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione can be synthesized by a variety of chemical reactions, including the reaction of 2-chlorobenzaldehyde with 1,2,3,4-tetrahydroquinoline in the presence of an acid catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate called the quinoline-aldehyde adduct, which then undergoes a cyclization reaction to form the desired product, 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione. The reaction is typically carried out in a solvent such as dimethyl sulfoxide.
properties
IUPAC Name |
1-(2-chlorophenyl)-3-(3,4-dihydro-2H-quinolin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c20-14-8-2-4-10-16(14)22-18(23)12-17(19(22)24)21-11-5-7-13-6-1-3-9-15(13)21/h1-4,6,8-10,17H,5,7,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYAOCKGLLWJQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3CC(=O)N(C3=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-3-(3,4-dihydroquinolin-1(2H)-yl)pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N4-(4-chlorophenyl)-N1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6423112.png)
![3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)urea](/img/structure/B6423116.png)
![2-[(4-ethylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole](/img/structure/B6423124.png)
![N-(3-chloro-4-methylphenyl)-2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6423138.png)
![N-(3,5-dimethylphenyl)-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6423139.png)
![5-[2-(4-chlorophenyl)hydrazin-1-ylidene]-4-phenyl-2,5-dihydro-1,3-thiazol-2-imine](/img/structure/B6423148.png)
![6,7-dimethyl-4-oxatricyclo[4.3.0.0^{3,7}]nonane-3-carboxylic acid](/img/structure/B6423150.png)
![N-[2-oxo-2-phenyl-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide](/img/structure/B6423160.png)
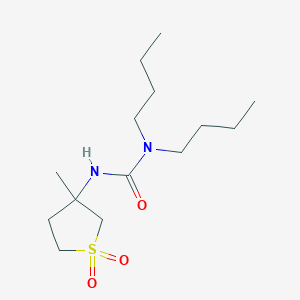
![2-(2-chlorophenyl)-3,4,6-trimethyl-2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B6423174.png)
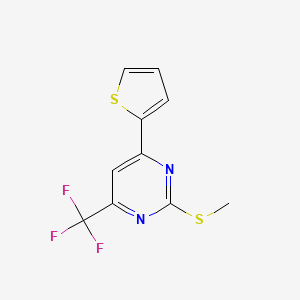
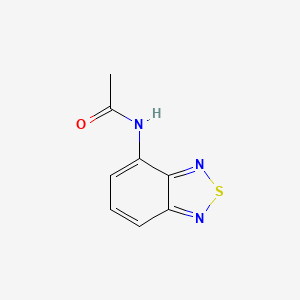
![3-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one](/img/structure/B6423188.png)
